molecular formula C9H6INO2S B8288706 Methyl 5-iodo-2-isothiocyanatobenzoate

Methyl 5-iodo-2-isothiocyanatobenzoate

Cat. No.: B8288706
M. Wt: 319.12 g/mol
InChI Key: FFRCVPQXIZLYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-iodo-2-isothiocyanatobenzoate is a synthetic aromatic ester featuring two reactive substituents: an iodine atom at the 5-position and an isothiocyanate group (-N=C=S) at the 2-position of the benzoate ring.

Properties

Molecular Formula

C9H6INO2S

Molecular Weight

319.12 g/mol

IUPAC Name

methyl 5-iodo-2-isothiocyanatobenzoate

InChI

InChI=1S/C9H6INO2S/c1-13-9(12)7-4-6(10)2-3-8(7)11-5-14/h2-4H,1H3

InChI Key

FFRCVPQXIZLYBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 5-iodo-2-isothiocyanatobenzoate with structurally related compounds, focusing on molecular features and applications:

Compound Name Molecular Formula Key Functional Groups Structural Features Applications/Reactivity References
This compound C₉H₆INO₂S Iodo (-I), Isothiocyanate (-N=C=S), Methyl ester (-COOCH₃) Aromatic benzoate ring with halogen and electrophilic substituents Potential use in radiopharmaceuticals, enzyme inhibition, or as a synthetic intermediate Hypothetical
Methyl 5-amino-1-benzothiophene-2-carboxylate C₁₀H₉NO₂S Amino (-NH₂), Methyl ester (-COOCH₃) Benzothiophene heterocycle with amino substitution Laboratory chemical; used in organic synthesis for heterocyclic drug development
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Diterpene backbone, Methyl ester (-COOCH₃) Bicyclic diterpene structure Natural product in resins; studied for antimicrobial and anti-inflammatory properties
Methyl palmitate C₁₇H₃₄O₂ Methyl ester (-COOCH₃), Aliphatic chain Saturated fatty acid ester Industrial lubricant, biodiesel component, or phytochemical in plant extracts
Methyl shikimate C₈H₁₂O₅ Cyclohexene backbone, Hydroxyl (-OH), Methyl ester (-COOCH₃) Cyclic ester with hydroxyl groups Biosynthetic intermediate in the shikimate pathway; used in pharmaceutical research

Research Findings and Limitations

  • Diterpene Esters : Compounds like sandaracopimaric acid methyl ester exhibit antimicrobial activity due to their lipophilic diterpene backbones, but this compound’s smaller aromatic structure may favor targeted bioactivity .
  • Limitations : Direct experimental data on this compound are scarce in the provided evidence. Comparisons are extrapolated from structural analogs, emphasizing the need for further studies on its synthesis and applications.

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